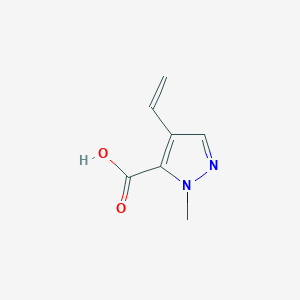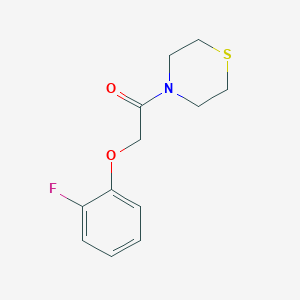
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone, also known as FPTK, is a synthetic compound used in scientific research. It is a potent inhibitor of protein tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways. FPTK has been studied extensively for its potential therapeutic applications in cancer treatment and other diseases.
Mécanisme D'action
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone is a potent inhibitor of protein tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these enzymes, 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone disrupts the signaling pathways that are critical for the growth and proliferation of cancer cells. 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone has been shown to target specific tyrosine kinases, such as c-Src and Bcr-Abl, which are known to be involved in the development and progression of cancer.
Biochemical and Physiological Effects:
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone reduces tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone is its specificity for protein tyrosine kinases. This makes it a valuable tool for studying the role of tyrosine kinases in cancer and other diseases. However, 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone also has some limitations. It is a synthetic compound, which means that it may not accurately reflect the activity of natural compounds in the body. Additionally, 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone may have off-target effects that could complicate its use in research.
Orientations Futures
There are many potential future directions for research on 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone. One area of interest is the development of more specific inhibitors of protein tyrosine kinases. Another area of interest is the combination of 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone with other drugs to enhance its therapeutic efficacy. Additionally, 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone could be studied for its potential use in the treatment of other diseases beyond cancer, such as Alzheimer's disease and diabetes.
Conclusion:
In conclusion, 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases. It is a potent inhibitor of protein tyrosine kinases, which play a critical role in cell signaling pathways. 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone has been shown to have a number of biochemical and physiological effects, and it has both advantages and limitations for use in lab experiments. There are many potential future directions for research on 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone, which could lead to new insights into its therapeutic potential.
Méthodes De Synthèse
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone can be synthesized through a multi-step process involving the reaction of 2-fluorophenol with thiomorpholine and ethyl chloroformate. The reaction yields a white crystalline solid, which can be purified through recrystallization. This synthesis method has been optimized to produce high yields of 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone with high purity.
Applications De Recherche Scientifique
2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-(2-Fluorophenoxy)-1-thiomorpholin-4-ylethanone has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S/c13-10-3-1-2-4-11(10)16-9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVWIXSIBGSBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(thiomorpholin-4-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

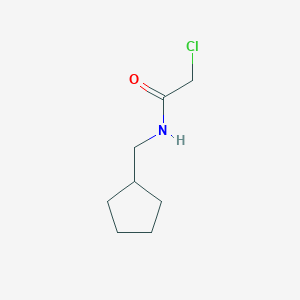
![3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2677760.png)
![3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2677762.png)


![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)
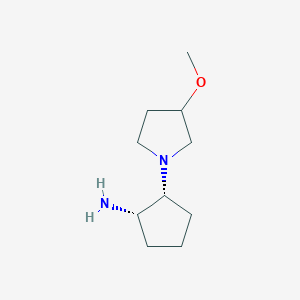
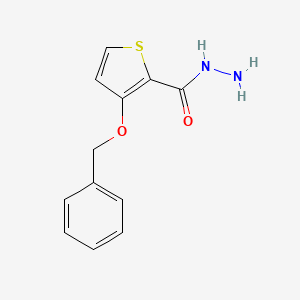
![Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677770.png)
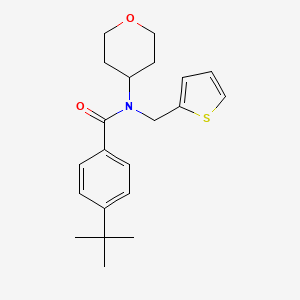
![5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2677772.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B2677777.png)

